molecular formula C10H13Cl2N3 B12826038 2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B12826038
M. Wt: 246.13 g/mol
InChI Key: MYPCUWKUNQLSSR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with chlorine atoms at the 2 and 4 positions and an isopropyl group at the 6 position

Preparation Methods

The synthesis of 2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step reactions. One common method includes the reaction of 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with isopropyl bromide under basic conditions to introduce the isopropyl group at the 6 position. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrido[4,3-d]pyrimidines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be compared with other similar compounds such as:

    2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Lacks the isopropyl group at the 6 position.

    2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Has a methyl group instead of an isopropyl group at the 6 position.

    2,4-Dichloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Has an ethyl group at the 6 position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

2,4-dichloro-6-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C10H13Cl2N3/c1-6(2)15-4-3-8-7(5-15)9(11)14-10(12)13-8/h6H,3-5H2,1-2H3

InChI Key

MYPCUWKUNQLSSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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